molecular formula C8H15ClF3NO B13471590 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride

Katalognummer: B13471590
Molekulargewicht: 233.66 g/mol
InChI-Schlüssel: HFVJIKIIFCFNIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14F3NO·HCl. It is known for its unique trifluoroethoxy group attached to a cyclohexane ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 3-(2,2,2-Trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride
  • 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride

Uniqueness

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications .

Eigenschaften

Molekularformel

C8H15ClF3NO

Molekulargewicht

233.66 g/mol

IUPAC-Name

3-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)5-13-7-3-1-2-6(12)4-7;/h6-7H,1-5,12H2;1H

InChI-Schlüssel

HFVJIKIIFCFNIB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)OCC(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.